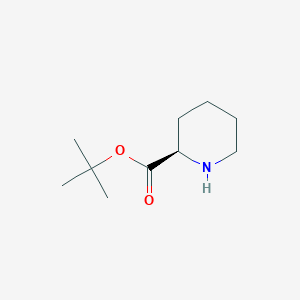
Tert-Butyl-(r)-2-Piperidincarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (R)-2-piperidinecarboxylate is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly used in the synthesis of various chemical compounds, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
Tert-Butyl-(r)-2-Piperidincarboxylat: wird häufig in der asymmetrischen Synthese verwendet, insbesondere bei der Herstellung chiraler Moleküle. Es dient als chirales Hilfsmittel und liefert ein Stereozentrum, von dem enantiomerenreine Verbindungen abgeleitet werden können. Dies ist in der pharmazeutischen Industrie von entscheidender Bedeutung, da die Chiralität eines Arzneimittels seine Wirksamkeit und Sicherheit beeinflussen kann .
Katalyse
In der Katalyse wird diese Verbindung verwendet, um die Geschwindigkeit chemischer Reaktionen zu erhöhen. Sie kann als Ligand für Übergangsmetallkatalysatoren dienen, die bei verschiedenen organischen Umwandlungen eine entscheidende Rolle spielen. Diese Anwendung ist in industriellen Prozessen von Bedeutung, bei denen Geschwindigkeit und Selektivität von Reaktionen unerlässlich sind .
Medizinische Chemie
In der medizinischen Chemie wird This compound bei der Entwicklung und Entwicklung neuer Medikamente eingesetzt. Seine Struktur findet sich in einer Vielzahl pharmakologisch aktiver Moleküle wieder, und es kann ein Schlüsselzwischenprodukt bei der Synthese potenzieller Therapeutika sein .
Organische Synthese
Diese Verbindung findet ihre Anwendung in der organischen Synthese, wo sie verwendet wird, um die tert-Butylgruppe in andere chemische Einheiten einzuführen. Diese Modifikation kann die physikalischen und chemischen Eigenschaften eines Moleküls verändern, z. B. seine sterische Masse erhöhen oder seine Löslichkeit verändern .
Umweltverträglichkeitsprüfungen
This compound: kann auch auf seine Umweltverträglichkeit untersucht werden. Forscher untersuchen sein Verhalten in der Umwelt, seine biologische Abbaubarkeit und potenzielle Toxizität, um sichere Handhabungs- und Entsorgungspraktiken zu gewährleisten .
Einhaltung gesetzlicher Vorschriften
Das Verständnis des rechtlichen Status von Chemikalien wie This compound ist entscheidend für die Einhaltung globaler Chemikalienvorschriften. Forscher müssen über seine Einstufung, Beschränkungen und Sicherheitsrichtlinien für die Verwendung informiert bleiben, um die rechtlichen und Sicherheitsstandards einzuhalten .
Wirkmechanismus
Target of Action
“Tert-butyl ®-2-piperidinecarboxylate” is a derivative of tert-butyl esters, which are widely used in synthetic organic chemistry . The primary targets of this compound are amino acids, as it is often used in peptide synthesis . The tert-butyl group in this compound serves as a protecting group for the carboxylic acid functionality of amino acids .
Mode of Action
The compound interacts with its targets (amino acids) through a process known as tert-butylation . This process involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group plays a significant role in various biochemical pathways, including biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Pharmacokinetics
The compound is synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This suggests that the compound’s ADME properties and bioavailability may be influenced by these reagents and the synthesis process.
Result of Action
The result of the action of “Tert-butyl ®-2-piperidinecarboxylate” is the formation of tert-butyl esters of Nα-protected amino acids . These esters are used as masked carboxyl group surrogates in peptide synthesis .
Action Environment
The action, efficacy, and stability of “Tert-butyl ®-2-piperidinecarboxylate” can be influenced by various environmental factors. For instance, the reaction conditions, including the presence of a catalyst and the temperature, can affect the efficiency of the tert-butylation process .
Biochemische Analyse
Biochemical Properties
Tert-butyl ®-2-piperidinecarboxylate is known for its unique reactivity pattern elicited by the crowded tert-butyl group . This group is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
Related compounds such as tert-butyl hydroperoxide have been shown to cause oxidative stress in various cell types It’s plausible that Tert-butyl ®-2-piperidinecarboxylate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The crowded tert-butyl group is known to have unique reactivity patterns, which could influence its interactions at the molecular level It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds such as tert-butyl esters have been shown to undergo cleavage under certain conditions . This suggests that Tert-butyl ®-2-piperidinecarboxylate may have similar stability and degradation properties, and could exhibit long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Tert-butyl ®-2-piperidinecarboxylate in animal models. Related compounds have been shown to have hepatoprotective effects in certain dosages
Metabolic Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that Tert-butyl ®-2-piperidinecarboxylate could interact with certain enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their transport and distribution
Subcellular Localization
Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their localization within specific compartments or organelles
Eigenschaften
IUPAC Name |
tert-butyl (2R)-piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKMUAFJDWOAR-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140646-13-5 |
Source


|
| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

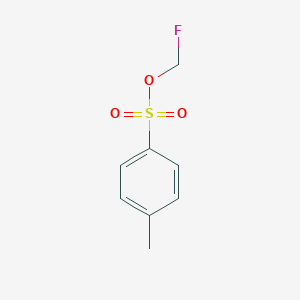
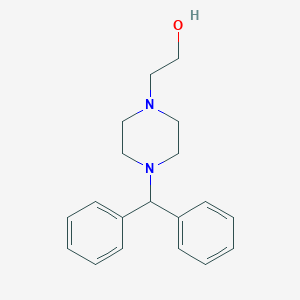

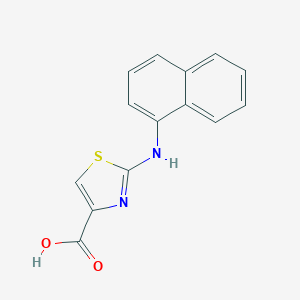
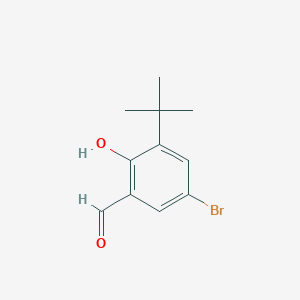


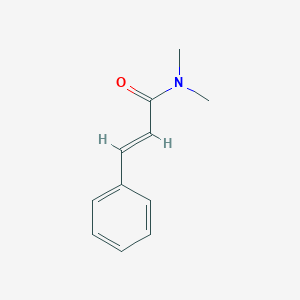


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

